molecular formula C7H8ClN3 B1249849 1-(3-Chlorophenyl)guanidine CAS No. 6145-41-1

1-(3-Chlorophenyl)guanidine

Cat. No.: B1249849
CAS No.: 6145-41-1
M. Wt: 169.61 g/mol
InChI Key: DWLMIHRZURMFAQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-chlorophenyl ring

Mechanism of Action

Target of Action

1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.

Mode of Action

Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that this compound may share similar mechanisms.

Biochemical Pathways

Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.

Pharmacokinetics

The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of this compound.

Result of Action

The chlorinated by-products of guanidine, such as this compound, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst such as copper(II) chloride. This reaction also proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce 1-(3-Chlorophen

Properties

IUPAC Name

2-(3-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLMIHRZURMFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438841
Record name 3-Chlorophenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-41-1
Record name 3-Chlorophenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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